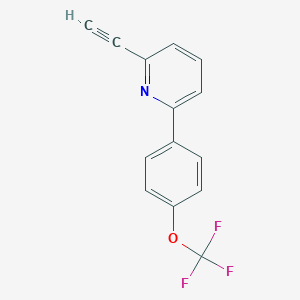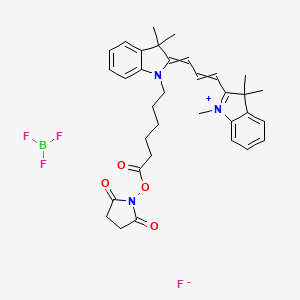
Cyanine3 NHS ester minimal dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine3 NHS ester minimal dye is a reactive dye used for labeling amino-groups in biomolecules. It is an analog of Cy3® NHS ester and is ideal for labeling soluble proteins, peptides, and oligonucleotides/DNA . This dye is known for its excellent photophysical properties, including high fluorescence quantum yield and photostability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 NHS ester minimal dye involves the reaction of Cyanine3 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and functionality of the dye .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine3 NHS ester minimal dye primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines in biomolecules to form stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)
Conditions: Organic solvents like DMF or DCM, mild temperatures
Major Products
The major product formed from the reaction of this compound with biomolecules is a labeled biomolecule with a stable amide bond .
Aplicaciones Científicas De Investigación
Cyanine3 NHS ester minimal dye has a wide range of applications in scientific research:
Mecanismo De Acción
Cyanine3 NHS ester minimal dye exerts its effects by forming stable amide bonds with primary amines in biomolecules. This labeling allows for the visualization and tracking of these biomolecules in various applications. The dye’s fluorescence properties enable it to emit light upon excitation, making it useful in imaging and diagnostic techniques .
Comparación Con Compuestos Similares
Similar Compounds
Cy3® NHS ester: An analog of Cyanine3 NHS ester minimal dye with similar properties.
Alexa Fluor 546: Another reactive dye used for labeling amino-groups in biomolecules.
DyLight 549: A dye with comparable fluorescence properties and applications.
Uniqueness
This compound stands out due to its high fluorescence quantum yield, photostability, and suitability for labeling a wide range of biomolecules. Its minimal dye formulation ensures consistent and reliable labeling results .
Propiedades
Fórmula molecular |
C34H40BF4N3O4 |
|---|---|
Peso molecular |
641.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |
InChI |
InChI=1S/C34H40N3O4.BF3.FH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;2-1(3)4;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;;1H/q+1;;/p-1 |
Clave InChI |
STPLGCDKSHGEBA-UHFFFAOYSA-M |
SMILES canónico |
B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






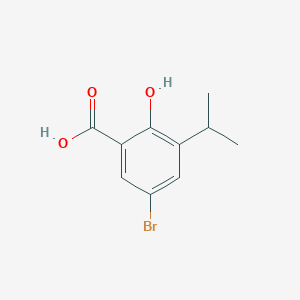

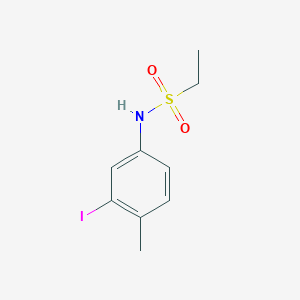
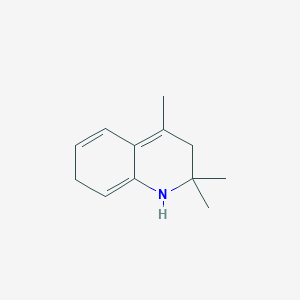

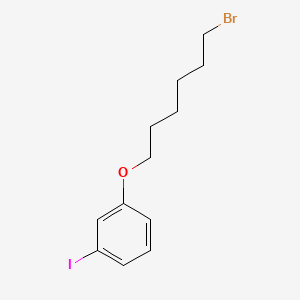


![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
